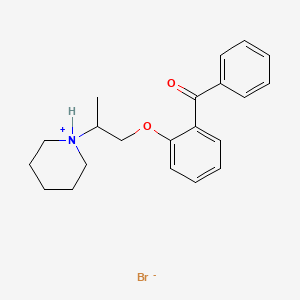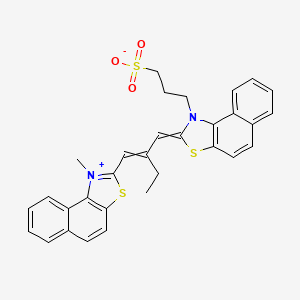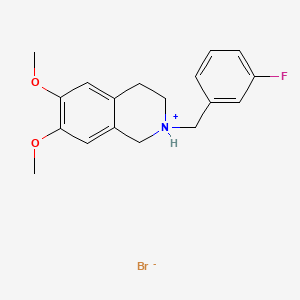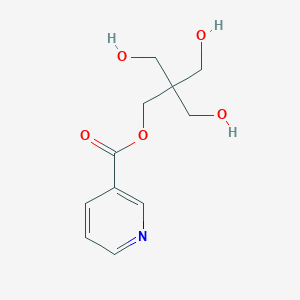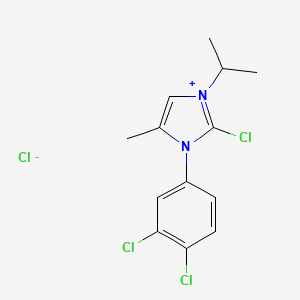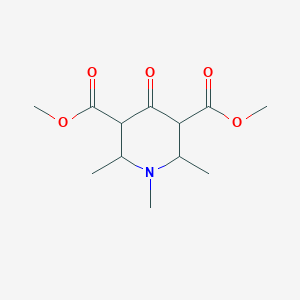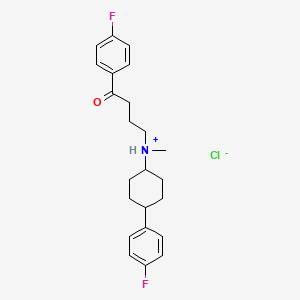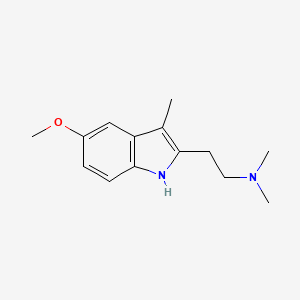
Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- is a synthetic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific functional groups are introduced through subsequent reactions, such as alkylation or acylation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist at serotonin receptors, influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar indole structure.
Bufotenine: Another indole alkaloid with psychoactive properties.
Serotonin: A neurotransmitter with an indole structure that plays a key role in mood regulation.
Uniqueness: Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethylaminoethyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Eigenschaften
CAS-Nummer |
41055-69-0 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-(5-methoxy-3-methyl-1H-indol-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H20N2O/c1-10-12-9-11(17-4)5-6-14(12)15-13(10)7-8-16(2)3/h5-6,9,15H,7-8H2,1-4H3 |
InChI-Schlüssel |
MOPJNTWIGWMXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


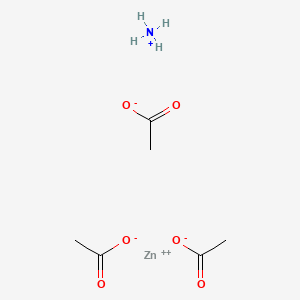
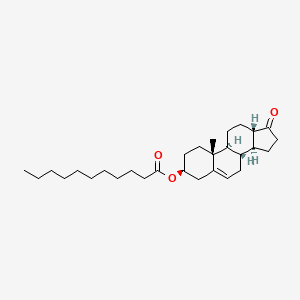
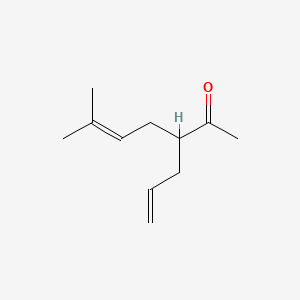
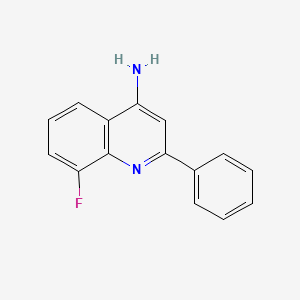
![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
